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molecular formula C7H9NS B8750806 1-(Pyridin-2-YL)ethanethiol CAS No. 220212-85-1

1-(Pyridin-2-YL)ethanethiol

Cat. No. B8750806
M. Wt: 139.22 g/mol
InChI Key: DXBJXKJWSYXGLZ-UHFFFAOYSA-N
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Patent
US08344152B2

Procedure details

The reaction using hydrogen sulfide as the sulfur-containing compound is as follows. That is, vinyl pyridine is reacted with hydrogen sulfide to obtain pyridylethanethiol represented by the above general formula (3) as the pyridylethylthio compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[S].[CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=[CH2:4]>>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:3]([SH:1])[CH3:4] |^3:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing compound

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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